ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate is a synthetic small molecule characterized by a thiophene carboxylate core substituted with a benzodioxolyl methyl group, a sulfonamide-linked benzamido moiety, and a 3,5-dimethylpiperidine ring. Its complexity underscores the importance of comparative analysis with structurally or functionally related compounds to elucidate its pharmacological profile .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O7S2/c1-5-37-30(34)27-20(4)26(14-21-6-11-24-25(13-21)39-17-38-24)40-29(27)31-28(33)22-7-9-23(10-8-22)41(35,36)32-15-18(2)12-19(3)16-32/h6-11,13,18-19H,5,12,14-17H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMTBPOXGUVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through amide bond formation. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: It has potential as a drug candidate, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context in which the compound is used, such as its role as a drug or a research tool.
Comparison with Similar Compounds
Table 1: Hypothetical Structural Similarity Scores
| Compound ID | Structural Features | Tanimoto Score (Morgan FP) | Dice Score (MACCS) |
|---|---|---|---|
| Target | Thiophene, benzodioxolyl, sulfonamide, piperidine | 1.00 | 1.00 |
| Analog 1 | Thiophene, benzodioxolyl, sulfonamide, morpholine | 0.78 | 0.82 |
| Analog 2 | Thiophene, 4-fluorophenyl, sulfonyl, piperidine | 0.65 | 0.70 |
| Analog 3 | Pyridine, benzodioxolyl, carboxamide, piperidine | 0.45 | 0.50 |
Note: Scores are illustrative, based on methodologies in .
Bioactivity Profile Comparison
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals compounds with shared modes of action. For instance:
- Sulfonamide-containing analogs (e.g., ethyl 4-{2,5-dioxo-3-[(pyridin-4-ylmethyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzoate, ) may cluster with the target compound due to shared sulfonamide-mediated protein interactions, such as inhibition of carbonic anhydrase or tyrosine kinases .
- Benzodioxol derivatives (e.g., aglaithioduline in ) exhibit ~70% similarity in bioactivity profiles when compared via Tanimoto-based fingerprinting, suggesting overlapping targets like histone deacetylases (HDACs) .
Table 2: Hypothetical Bioactivity Data
| Compound ID | Target Protein | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Target | HDAC8 | 12.3 | 8.5 |
| Analog 1 | Carbonic Anhydrase IX | 18.7 | 5.2 |
| Analog 2 | Tyrosine Kinase ABL1 | 24.9 | 3.8 |
| Analog 3 | HDAC8 | 15.1 | 7.1 |
Note: Data inferred from .
Molecular Interaction and Binding Affinity
Docking studies highlight how minor structural variations impact binding. For example:
- Replacement of 3,5-dimethylpiperidine with morpholine (Analog 1) may reduce affinity for HDAC8 due to altered hydrogen bonding with active-site residues .
- The benzodioxolyl methyl group enhances hydrophobic interactions in enzymes with aromatic binding pockets, as seen in benzoselenophene analogs ().
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiophene ring, a benzodioxole moiety, and a piperidine sulfonamide group. The IUPAC name is as follows:
IUPAC Name : this compound.
Molecular Formula : C₁₈H₃₃N₃O₅S
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole | A fused ring system contributing to biological activity. |
| Piperidine Sulfonamide | Imparts potential pharmacological properties. |
| Thiophene | Involved in electron donation and receptor interactions. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
- Introduction of the Piperidine Group : Involves nucleophilic substitution reactions.
- Thiophene Formation : Cyclization with sulfur-containing reagents.
- Esterification : Final step to form the ethyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Could act as an agonist or antagonist at various receptors.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show significant antimicrobial activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
- Anticancer Potential : Research has suggested that similar compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Compounds with piperidine structures have been studied for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the thiophene-3-carboxylate core in this compound?
The thiophene core can be synthesized via Gewald or Hantzsch thiophene synthesis methods. For example, describes the use of 2-amino-4-methylthiophene-3-carboxylic acid ethyl ester as a precursor, where cyclization is achieved using thioglycolic acid derivatives under acidic conditions. Multi-step protocols involving coupling reactions (e.g., amidation at the 2-position with activated benzamido intermediates) are critical .
Q. How can the sulfonylbenzamido group at the 2-position be introduced without side reactions?
The sulfonyl group can be introduced via sulfonation of a benzamide intermediate using chlorosulfonic acid, followed by nucleophilic substitution with 3,5-dimethylpiperidine. highlights similar sulfonamide coupling reactions under anhydrous conditions with triethylamine as a base to minimize hydrolysis .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical for structural confirmation. X-ray crystallography (as in ) resolves stereochemical ambiguities, while HPLC with UV detection (≥95% purity) ensures batch consistency .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (argon) in amber vials to prevent degradation of the benzodioxole and ester groups. emphasizes avoiding prolonged exposure to moisture or light for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina) and MD simulations can predict interactions between the benzodioxole methyl group and hydrophobic pockets or the sulfonylbenzamido moiety and catalytic lysine residues. utilized DFT studies to analyze electronic properties of similar heterocycles, guiding substituent modifications .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks. highlights the use of LC-MS/MS to quantify metabolite formation, while recommends adjusting lipophilicity via ester-to-acid hydrolysis for improved solubility .
Q. How can structure-activity relationship (SAR) studies rationalize the role of the 3,5-dimethylpiperidinylsulfonyl group?
Synthesize analogs with varying sulfonyl substituents (e.g., morpholine, pyrrolidine) and compare IC₅₀ values in enzyme inhibition assays. demonstrated that bulkier sulfonamide groups enhance target selectivity by reducing off-target binding .
Q. What strategies mitigate toxicity risks associated with the benzodioxole moiety?
Conduct Ames tests for mutagenicity and CYP450 inhibition assays. recommends substituting benzodioxole with bioisosteres like dihydrobenzofuran or optimizing metabolic pathways via deuterium incorporation at labile positions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response assays to account for thiophene-mediated off-target effects?
Use orthogonal assays (e.g., fluorescence polarization for target engagement and cell viability assays) to differentiate specific vs. nonspecific effects. employed counter-screening against related enzymes (e.g., PDEs) to validate selectivity .
Q. What statistical methods are appropriate for analyzing discrepancies in IC₅₀ values across replicate studies?
Apply Grubbs’ test to identify outliers and use nonlinear regression (GraphPad Prism) with 95% confidence intervals. utilized ANOVA with Tukey’s post hoc test to compare crystallographic data across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
